molecular formula C13H14N2O2 B8792830 (5-Methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile

(5-Methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile

Cat. No. B8792830
M. Wt: 230.26 g/mol
InChI Key: KCTADLCDIAPGCN-UHFFFAOYSA-N
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Description

(5-Methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(5-methoxy-1,3-dimethyl-2-oxoindol-3-yl)acetonitrile

InChI

InChI=1S/C13H14N2O2/c1-13(6-7-14)10-8-9(17-3)4-5-11(10)15(2)12(13)16/h4-5,8H,6H2,1-3H3

InChI Key

KCTADLCDIAPGCN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)N(C1=O)C)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture containing 50 g of 5-methoxy-l,3-dimethyloxindole, 10.57 g of Aliquat 366 in 375 ml of toluene and 100 ml of 50% NaOH was added dropwise under nitrogen, a solution containing 21.73 g of chloroacetonitrile in 125 ml of toluene over 30 min. A slightly exothermic reaction ensued (50° C.). The reaction mixture was stirred for another 10 minutes, and then cooled to 10° C. To this cooled reaction mixture was added 400 ml of ice-cold water. The reaction mixture was transferred to a separatory funnel. The layers were separated and the organic layer was extracted with 3N HCl (2×250 ml) and water (1×250 ml). The toluene extract was concentrated under reduced pressure and the resultant dark oil was filtered through silica gel (500 g) eluting with 3% methanol-methylene chloride mixture. The eluate (2 L) was concentrated to give the target compound as an oil (54.61 g; 91% yield) which slowly crystallized upon seeding. This material was sufficiently pure and was reduced to (±)-1,3-dimethyl-5-methoxy-oxindolylethylamine without further purification. A small sample of (±)-cyanomethyl-5-methoxy-1,3-dimethyloxindole was recrystallized from isopropyl ether, m.p.=75.5°-76° C. (lit: 75°-76° C.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21.73 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
91%

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